molecular formula C18H21FN4S B5658092 N',N'-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine

N',N'-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine

Cat. No.: B5658092
M. Wt: 344.5 g/mol
InChI Key: CQMOXYCORVGSSV-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thieno[2,3-d]pyrimidine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-d]pyrimidine derivative with a fluorophenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, exhibit various pharmacological properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 5-fluorouracil, are known for their anticancer activities.

Uniqueness

N’,N’-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine is unique due to its specific combination of a fluorophenyl group and a thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

N',N'-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4S/c1-3-23(4-2)10-9-20-17-16-15(11-24-18(16)22-12-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOXYCORVGSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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